molecular formula C37H78IN B1258802 Tridodecylmethylammonium iodide CAS No. 29710-98-3

Tridodecylmethylammonium iodide

Cat. No.: B1258802
CAS No.: 29710-98-3
M. Wt: 663.9 g/mol
InChI Key: JRLISGAUAJZAGL-UHFFFAOYSA-M
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Description

General Context of Quaternary Ammonium (B1175870) Compounds in Chemical Research

Quaternary ammonium compounds (QACs), also known as quats, are a diverse class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, the charge on a QAC is permanent and not dependent on the pH of its solution. wikipedia.org This fundamental structure, a cation with an associated anion, gives rise to a wide array of chemical and physical properties.

QACs are the subject of extensive research and have found widespread use across various sectors. nih.govnih.gov Their applications are numerous, serving primarily as antimicrobials, surfactants, preservatives, antistatic agents, and dispersants. nih.govfrontiersin.org The amphiphilic nature of many QACs, resulting from possessing both a hydrophilic charged head and hydrophobic organic tails, allows them to disrupt the cell membranes of microorganisms, which explains their efficacy as disinfectants and antiseptics against bacteria, fungi, and enveloped viruses. wikipedia.orgfrontiersin.org

In the realm of chemical synthesis, QACs are indispensable as phase transfer catalysts (PTCs). wikipedia.org PTCs facilitate reactions between reagents that are dissolved in immiscible solvents, such as an organic solvent and an aqueous solution, by transporting one of the reactants across the phase boundary. wikipedia.orgnih.gov This capability is crucial for numerous industrial and laboratory-scale reactions, including the generation of reactive species like dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide (B78521). wikipedia.org The structure of the QAC, particularly the lipophilicity of the alkyl chains, plays a critical role in its effectiveness as a phase transfer catalyst. nih.gov Furthermore, QACs are integral components in the formulation of fabric softeners, hair conditioners, and various cleaning products. wikipedia.orgmdpi.com

Significance of Long-Chain Quaternary Ammonium Iodides in Contemporary Chemistry

Within the broad family of QACs, those featuring long alkyl chains and an iodide counter-ion, such as Tridodecylmethylammonium iodide, possess a unique set of properties that make them significant in contemporary chemistry. The presence of one or more long alkyl chains (typically C8 or longer) enhances the compound's surface activity and hydrophobicity. acs.orgdoubtnut.com This structural feature is paramount for their function as cationic surfactants, where they are used in detergents and emulsifiers. doubtnut.com

This compound, with its three dodecyl chains and one methyl group attached to the nitrogen center, is a notable example of a long-chain QAC. sigmaaldrich.comsigmaaldrich.com It is classified as a triple-chained cationic surfactant. scientificlabs.co.uk The substantial nonpolar character imparted by the three long alkyl chains, combined with the charged cationic head, allows it to effectively modify interfaces and form aggregates in solution. This property is harnessed in specialized applications, such as in the preparation of enzyme-immobilized iodide electrodes. scientificlabs.co.uk

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29710-98-3 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C37H78IN
Linear Formula [CH3(CH2)11]3N(I)CH3 sigmaaldrich.comsigmaaldrich.com
Molecular Weight 663.93 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com
Melting Point 106-107 °C sigmaaldrich.comsigmaaldrich.com
Synonyms Methyltridodecylammonium iodide sigmaaldrich.com
InChI Key JRLISGAUAJZAGL-UHFFFAOYSA-M sigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name

tridodecyl(methyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLISGAUAJZAGL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H78IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583626
Record name N,N-Didodecyl-N-methyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29710-98-3
Record name N,N-Didodecyl-N-methyldodecan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Interfacial and Supramolecular Chemistry of Tridodecylmethylammonium Iodide

Surfactant Behavior and Aggregate Formation of Tridodecylmethylammonium Iodide

As an amphiphilic molecule, this compound demonstrates significant surface activity, leading to the formation of various aggregate structures in solution and at interfaces.

In aqueous solutions, surfactant molecules like this compound self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic alkyl chains and water molecules. The three long dodecyl chains of this compound provide a strong impetus for aggregation.

The structure of the micelles formed by this compound is expected to be spherical or cylindrical, with the hydrophobic dodecyl chains forming the core and the positively charged methylammonium (B1206745) headgroups residing at the micelle-water interface, surrounded by iodide counter-ions. The bulky nature of the three alkyl chains will influence the packing parameter of the surfactant, which in turn determines the geometry of the resulting micelles. acs.org

Table 1: Factors Influencing Micelle Formation of Quaternary Ammonium (B1175870) Surfactants

FactorInfluence on Critical Micelle Concentration (CMC)Influence on Micelle Structure
Alkyl Chain Length Longer chains decrease the CMC. nih.govCan influence the transition between spherical and cylindrical micelles. acs.org
Headgroup Size Larger headgroups can increase the CMC. acs.orgAffects the packing parameter, with larger headgroups favoring spherical micelles. acs.org
Counter-ion More strongly binding counter-ions lower the CMC.Can induce transitions in micelle shape (e.g., sphere to cylinder). acs.org
Temperature Can have a complex, non-monotonic effect on the CMC. nih.govCan affect micelle size and shape.
Electrolyte Addition Addition of salt generally lowers the CMC.Can promote the growth of micelles.

This table is generated based on general principles of surfactant science, as specific data for this compound was not available in the provided search results.

This compound can form bilayer structures, which are fundamental to its application in areas such as surface coatings. The stability of these bilayers can be modulated by interactions with other molecules, notably macrocyclic hosts like cyclodextrins.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, including the hydrophobic chains of surfactants, within their cavity. This interaction can have a significant impact on the stability of surfactant assemblies. Studies have shown that cyclodextrins can cause partial destabilization of bilayer coatings formed from this compound. nih.gov The extent of this destabilization is dependent on the type of cyclodextrin (B1172386) used. nih.gov

The mechanism of interaction involves the inclusion of the surfactant's alkyl chains into the cyclodextrin cavity. nih.gov This complexation can effectively remove surfactant molecules from the bilayer, leading to its disruption. The stability of the resulting inclusion complex is governed by the size match between the hydrophobic guest (the dodecyl chains) and the host cavity. For instance, β-cyclodextrin, with its intermediate cavity size, is often effective at encapsulating linear alkyl chains. The formation of these inclusion complexes is a dynamic equilibrium, and the stability constant of the complex is a measure of the strength of the interaction. ruc.dkruc.dk While specific stability constants for the this compound-cyclodextrin complex are not available, studies with analogous quaternary ammonium iodides have demonstrated the formation of stable 1:1 inclusion complexes with cyclodextrins.

This compound as a Ligand in Surface Chemistry and Nanomaterials

The molecular structure of this compound makes it an effective ligand for modifying the surfaces of nanomaterials, particularly in the burgeoning field of perovskite nanocrystals.

Perovskite nanocrystals, while promising for optoelectronic applications, often suffer from surface defects that can act as traps for charge carriers, leading to non-radiative recombination and reduced device efficiency and stability. nsf.govmdpi.comuq.edu.aursc.org The application of a passivation layer composed of organic molecules is a common strategy to mitigate these surface defects. mdpi.comresearchgate.netresearchgate.net

Quaternary ammonium salts, including those with long alkyl chains, have been shown to be effective passivating agents. nsf.govuq.edu.auresearchgate.netnih.gov The positively charged ammonium headgroup can interact with and passivate negatively charged defects on the perovskite surface, such as halide vacancies. nsf.govuq.edu.au Simultaneously, the halide counter-ion (in this case, iodide) can passivate positively charged defects, such as undercoordinated lead ions. nsf.govuq.edu.au

The three long dodecyl chains of this compound provide a bulky, hydrophobic shield on the nanocrystal surface. This steric hindrance can prevent the agglomeration of nanocrystals and also protect the surface from environmental moisture, a key factor in the degradation of perovskite materials. researchgate.netacs.org The use of bulky organic cations has been shown to be a significant factor in suppressing non-radiative recombination and improving the stability of perovskite solar cells. acs.orgacs.orgnih.gov

Table 2: Role of Quaternary Ammonium Salts in Perovskite Passivation

Structural FeatureRole in PassivationReference
Quaternary Ammonium Headgroup Passivates negatively charged surface defects (e.g., halide vacancies). nsf.govuq.edu.au
Halide Counter-ion (Iodide) Passivates positively charged surface defects (e.g., undercoordinated Pb²⁺). nsf.govuq.edu.au
Long Alkyl Chains Provide a hydrophobic barrier against moisture; prevent nanocrystal aggregation. researchgate.netacs.org
Bulky Structure Suppresses non-radiative recombination; enhances stability. acs.orgacs.orgnih.gov

This table synthesizes information from studies on various quaternary ammonium salts, as direct studies on this compound for perovskite passivation were not found in the search results.

The specific structure of the passivating ligand plays a crucial role in the effectiveness of surface defect recovery. The length of the alkyl chains in ammonium salts has been correlated with their passivation efficacy. nih.gov Long-chain amines have been shown to effectively passivate defects at both the surface and grain boundaries of perovskite films, leading to enhanced device performance.

The bulky nature of the tridodecylmethylammonium cation is particularly significant. The three long alkyl chains create a robust and sterically demanding ligand shell around the nanocrystal. This can influence the local dielectric environment at the surface and can also affect the energy levels at the interface between the perovskite and charge transport layers in a device. The bulky cations can also influence the formation of lower-dimensional perovskite-like structures at the surface, which can have both beneficial and detrimental effects on charge transport. acs.org

The interaction between the ligand and the perovskite surface is a complex interplay of ionic bonding, van der Waals forces, and steric effects. The this compound molecule, with its combination of a charged headgroup and a large, non-polar tail, is well-suited to address the multifaceted challenge of passivating the complex and often heterogeneous surfaces of perovskite nanocrystals.

Role of this compound in Inverse Micellar Systems for Controlled Material Synthesis

Inverse micelles, also known as reverse micelles, are nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by a layer of surfactant molecules. These systems serve as nanoreactors for the synthesis of a wide variety of materials with controlled size and morphology, including metallic nanoparticles and quantum dots. researchgate.netnih.govresearchgate.net

The key to this controlled synthesis is the ability to confine the reaction to the small, aqueous core of the reverse micelle. The size of this "nanoreactor" can be precisely controlled by varying the water-to-surfactant molar ratio (W₀). researchgate.net this compound, with its pronounced surfactant properties, is a potential candidate for forming such reverse micellar systems. Its three long dodecyl chains would orient into the non-polar solvent, while the charged methylammonium headgroup and iodide counter-ion would stabilize the aqueous core.

While specific examples of using this compound for the synthesis of nanoparticles in reverse micelles were not found in the search results, the general principles of this method are well-established. The synthesis typically involves mixing two separate microemulsions, one containing the metal precursor and the other containing a reducing agent. The collision and fusion of these reverse micelles initiate the reaction within the confined aqueous cores, leading to the nucleation and growth of nanoparticles. researchgate.net

This compound could also function as a phase transfer catalyst in such systems. researchgate.netnih.govmdpi.com The quaternary ammonium cation can transport anionic reactants from an aqueous phase to an organic phase, facilitating reactions that would otherwise be slow or impossible. nih.gov In the context of nanoparticle synthesis, it could help to transport precursor ions into the organic phase where they can be reduced in a controlled manner.

Synthesis of Inorganic Nanomaterials (e.g., Molybdenum Sulfides) within Inverse Micelles

The unique architecture of inverse micelles formed by this compound in nonpolar solvents provides a confined environment ideal for the synthesis of inorganic nanomaterials with controlled dimensions. This has been effectively demonstrated in the preparation of molybdenum sulfide (B99878) (MoS₂) nanoclusters. In this method, the surfactant this compound, along with a co-surfactant like hexanol, self-assembles in a nonpolar solvent such as octane (B31449) to form inverse micelles. The polar cores of these micelles can solubilize aqueous reactants, functioning as nanoreactors.

The synthesis of molybdenum sulfide nanoparticles is initiated by dissolving a molybdenum precursor, for instance, molybdenum tetrachloride (MoCl₄), within the inverse micelle system. Subsequently, a sulfur source, either hydrogen sulfide (H₂S) gas or an aqueous solution of ammonium sulfide, is introduced into the system. The reaction proceeds via an exchange between the chloride and sulfide anions across the micellar interface, leading to the precipitation of molybdenum sulfide within the micellar core. This technique offers a significant degree of control over the size of the resulting nanoclusters. Research has shown that by carefully controlling the reaction conditions, it is possible to produce MoS₂ clusters with specific sizes, for example, 3.5, 4.5, and 8 nm. The ability to tune the nanoparticle size is a crucial advantage of this synthetic approach.

Parameter Description Source
Surfactant This compound
Co-surfactant Hexanol
Solvent Octane
Molybdenum Precursor Molybdenum tetrachloride (MoCl₄)
Sulfur Source Hydrogen sulfide (H₂S) or aqueous ammonium sulfide
Resulting Nanomaterial Molybdenum sulfide (MoS₂) nanoclusters
Controlled Nanocluster Sizes 3.5 nm, 4.5 nm, 8 nm

Anion Exchange Mechanisms Across Micellar Interfaces

The interface of this compound micelles plays a critical role in facilitating chemical reactions, particularly through anion exchange mechanisms. In the synthesis of molybdenum sulfide within inverse micelles, the exchange of anions between the encapsulated reactant and the surrounding solution is a key step. Specifically, the reaction involves the replacement of chloride ions from the molybdenum precursor with sulfide ions.

This exchange is driven by the electrostatic interactions at the micellar interface, which is composed of the positively charged quaternary ammonium head groups of the this compound and the associated iodide counter-ions. While the precise mechanism for this specific system is a subject of ongoing study, the principles of anion exchange at the interface of cationic surfactant micelles are well-established. The positively charged surface of the micelle attracts and concentrates anions from the bulk solution. The relative affinity of different anions for the micellar surface and the encapsulated species dictates the exchange process. In the case of molybdenum sulfide synthesis, the sulfide ions effectively displace the chloride ions associated with the molybdenum precursor within the micellar core, enabling the formation of the desired product. This process highlights the dynamic nature of the micellar interface and its function as a semi-permeable barrier that can control the transport of reactive species.

Advanced Catalytic Applications: Phase Transfer Catalysis by Tridodecylmethylammonium Iodide

Mechanistic Investigations of Tridodecylmethylammonium Iodide in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comslideshare.net The catalyst, in this case, this compound, plays a crucial role in transporting a reactant from one phase to another, thereby enabling the reaction to proceed. dalalinstitute.comslideshare.net

Ion Pair Transfer Mechanisms in Immiscible Systems

The fundamental principle of phase transfer catalysis lies in the ability of the catalyst to shuttle anions from an aqueous phase into an organic phase. cambridge.orgmdpi.com this compound, with its lipophilic tridodecylmethylammonium cation, can form an ion pair with an anion from the aqueous phase. This newly formed ion pair is soluble in the organic phase, allowing the anion to be transported into the reaction medium where it can react with the organic substrate. slideshare.netmdpi.com

The mechanism, often referred to as the Starks' extraction mechanism, involves the quaternary ammonium (B1175870) cation (Q⁺) exchanging its initial counter-ion (I⁻) for a reactant anion (Y⁻) at the interface of the two liquid phases. mdpi.commdma.ch This new ion pair, Q⁺Y⁻, then diffuses into the bulk organic phase where the reaction with an organic substrate (RX) takes place, forming the product (RY) and regenerating the catalyst's cation with the leaving group (X⁻) as its new counter-ion (Q⁺X⁻). mdpi.commdma.ch This regenerated catalyst then returns to the interface to repeat the cycle.

However, the efficiency of this process can be influenced by the nature of the anion. Iodide itself, being a large, soft, and highly polarizable anion, has a strong affinity for the "soft" quaternary ammonium cation. phasetransfercatalysis.com This can sometimes lead to "catalyst poisoning," where the catalyst preferentially pairs with iodide, hindering the transport of the desired reactant anion and slowing down the reaction. mdma.chphasetransfercatalysis.com

Interfacial Reaction Mechanisms and Anion Exchange Equilibria

An alternative to the extraction mechanism is the interfacial mechanism, which is particularly relevant for reactions involving strong bases like concentrated sodium hydroxide (B78521). mdpi.com In this scenario, the deprotonation of an organic substrate occurs at the interface between the organic and aqueous phases. operachem.com The resulting carbanion then forms an ion pair with the quaternary ammonium cation at the interface and is subsequently transported into the organic phase for further reaction. mdpi.comoperachem.com

The equilibrium of anion exchange between the aqueous and organic phases is a critical factor governing the rate and success of a phase transfer catalyzed reaction. mdpi.commdpi.com The lipophilicity of the anions plays a significant role; less hydrated, more lipophilic anions are more readily extracted into the organic phase. mdpi.com Due to its low hydration energy, the iodide anion has a high preference for the organic phase, which can sometimes inhibit the transfer of other less lipophilic anions. mdpi.com This is a key consideration when designing a phase transfer catalysis system, as the choice of the catalyst's counter-ion can significantly impact the reaction outcome.

This compound as a Catalyst in Oxidation Reactions

This compound has proven to be an effective catalyst in various oxidation reactions, particularly those involving molecular oxygen as the oxidant.

Catalysis of Hydrocarbon Oxidation by Molecular Oxygen

This compound has been utilized as a cationic phase-transfer catalyst for the oxidation of hydrocarbons using molecular oxygen (O₂). sigmaaldrich.comscientificlabs.co.uk This process is of significant industrial interest as it employs a readily available and environmentally benign oxidant. The catalyst facilitates the interaction between the hydrocarbon substrate in the organic phase and the oxidizing species, which may be generated in or transported from an aqueous phase. The use of phase transfer catalysis in such systems can lead to enhanced reaction rates and selectivities under milder conditions than traditional oxidation methods. acs.org

Role of Onium Salts in Enhancing Reaction Rates

Onium salts, including quaternary ammonium salts like this compound, are known to accelerate reaction rates in various chemical transformations. acs.orgrsc.org In the context of oxidation reactions, their role extends beyond simple phase transfer. They can activate the oxidant, making it more reactive towards the substrate. operachem.com For instance, in the presence of a phase transfer catalyst, the mechanism of oxidation can be altered, leading to a decrease in the apparent activation energy of the reaction. acs.org This allows for higher reactivity at lower temperatures. acs.org The addition of onium salts to certain systems has been shown to significantly increase the rate and conversion of polymerization and oxidation reactions. rsc.orgresearchgate.net

Stereoselective Phase Transfer Catalysis Mediated by this compound and Analogues

The principles of phase transfer catalysis can be extended to the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral, non-racemic phase transfer catalysts, often derived from natural products like Cinchona alkaloids, can be used to induce stereoselectivity in a variety of reactions. core.ac.uk

Membrane Science and Selective Transport Phenomena Utilizing Tridodecylmethylammonium Iodide

Design and Engineering of Tridodecylmethylammonium Iodide-Based Ion-Selective Membranes

The performance of an ion-selective membrane is critically dependent on its composition and the precise fabrication process. The careful selection of the polymer matrix, plasticizer, and the ionophore itself is paramount to achieving a sensor with high selectivity and sensitivity for the target ion.

Polymeric Membrane Composition and Fabrication (e.g., PVC-Based Matrices)

Poly(vinyl chloride) (PVC) is a commonly used polymer for creating the structural framework of ion-selective membranes due to its chemical inertness, good mechanical properties, and compatibility with various active components. scielo.org.mx The fabrication of these membranes involves dissolving PVC powder along with the active components—the ionophore (tridodecylmethylammonium salt), a plasticizer, and sometimes a lipophilic additive—in a volatile solvent like tetrahydrofuran (B95107) (THF). scielo.org.mx This mixture is then cast in a petri dish, and the solvent is allowed to evaporate slowly, resulting in a flexible, homogeneous membrane. scielo.org.mx

The ionophore, such as this compound or its analogues like tridodecylmethylammonium chloride (TDMAC) or nitrate (B79036) (TDMAN), is the component responsible for the membrane's selective recognition of the target anion. rsc.orgencyclopedia.pub Plasticizers are high-boiling point organic solvents that are incorporated into the PVC matrix to increase its flexibility, lower its glass transition temperature, and ensure the mobility of the ionophore within the membrane phase. scielo.org.mxrsc.org Common plasticizers used in conjunction with tridodecylmethylammonium salts include 2-nitrophenyl octyl ether (NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS), and dibutylphthalate (DBP). rsc.orgsigmaaldrich.comabechem.com In some cases, lipophilic salts like sodium tetraphenylborate (B1193919) (NaTPB) are added to the membrane composition to reduce the membrane's electrical resistance and minimize the interference from lipophilic anions in the sample. scielo.org.mxabechem.com

The following table details typical compositions for PVC-based membranes utilizing tridodecylmethylammonium salts as the active ionophore.

ComponentFunctionExample Composition 1 (wt. %) sigmaaldrich.comExample Composition 2 (wt. %) abechem.comExample Composition 3 (wt. %) researchgate.net
Tridodecylmethylammonium Salt Ionophore3.7 (as Nitrate)8.0 (Ionophore)2.0 (as Bromide)
Poly(vinyl chloride) (PVC) Matrix32.130.033.0
Plasticizer Solvent Mediator64.2 (NPOE)60.0 (DBP)65.0 (DOP)
Lipophilic Additive Anion Excluder-2.0 (NaTPB)-

Optimization of Membrane Components for Enhanced Selectivity and Sensitivity

The optimization of the membrane formulation is a critical step to enhance its analytical performance. The relative ratios of the ionophore, plasticizer, and PVC matrix significantly influence the electrode's selectivity, sensitivity, and detection limit. researchgate.netresearchgate.net For instance, in the development of a nitrate-selective electrode, various plasticizers such as DOS, tricresyl phosphate (B84403) (TCP), and NPOE were tested, with NPOE ultimately being selected for its superior performance. rsc.org The choice of plasticizer is crucial as its dielectric constant affects the polarity of the membrane phase, which in turn influences the extraction of ions from the aqueous sample solution into the membrane. mdpi.com

The concentration of the ionophore itself is a key parameter. A study on a Cr(III) selective electrode found that a membrane composed of 30% PVC, 60% DBP (plasticizer), 8% ionophore, and 2% NaTPB (lipophilic additive) yielded the best results, exhibiting a near-Nernstian response and a low detection limit. abechem.com Similarly, for a nitrate-selective electrode using tetradodecylammonium bromide, an ionophore-to-plasticizer-to-PVC ratio of 2:65:33 was determined to be optimal. researchgate.net Improving the detection limit of anion-selective electrodes often involves a careful optimization of both the membrane composition and the internal filling solution of the electrode. nih.gov For iodide-selective membranes, this optimization has led to sensors with nanomolar detection limits. nih.gov The leaching of the ion exchanger from the membrane into the sample can be a limiting factor for detection limits, especially for ion exchangers that are not highly lipophilic. nih.gov

The table below summarizes findings from studies focused on optimizing membrane components.

Optimized ParameterEffect on PerformanceResearch Finding
Plasticizer Type Influences selectivity and responseIn a nitrate ISE, 2-nitrophenyl octyl ether (NPOE) was found to be the optimal plasticizer compared to DOS and TCP. rsc.org
Component Ratio Affects sensitivity and detection limitAn optimal ratio of Ionophore:DOP:PVC (2:65:33) improved the linear range and detection limit of a nitrate ISE. researchgate.net
Ionophore Concentration Determines response slope and rangeA membrane with 8% ionophore showed the best Nernstian behavior for a Cr(III) sensor. abechem.com
Lipophilic Additives Reduces interferenceThe presence of lipophilic additives can catalyze the ion exchange kinetics at the membrane interface. researchgate.net

Mechanistic Studies of Ion Transport Across this compound-Containing Membranes

Understanding the fundamental mechanisms of ion transport is essential for the rational design of more advanced and selective membranes. The process involves a complex interplay of ion exchange at the interface, carrier-mediated diffusion within the membrane, and the influence of the surrounding chemical environment.

Carrier-Mediated Ion Transport Mechanisms

The selective transport of anions across a PVC membrane containing this compound is a prime example of carrier-mediated transport. youtube.com In this mechanism, the tridodecylmethylammonium cation (TDDMA⁺) acts as a mobile ion carrier. At the membrane-sample interface, an ion exchange occurs where a target anion from the aqueous solution (e.g., iodide) partitions into the membrane phase by forming an ion pair with the TDDMA⁺ carrier. mdpi.com

This newly formed, neutral ion pair (TDDMA⁺-Anion⁻) is sufficiently lipophilic to diffuse across the hydrophobic membrane phase. The transport is driven by the concentration gradient of the ion pair. At the other side of the membrane (the internal solution interface), the anion is released, and the carrier is free to diffuse back to the sample interface to transport another ion. This process establishes a transmembrane potential that is proportional to the logarithm of the target ion's activity in the sample, which is the principle behind the potentiometric response of the ISE. mdpi.com Studies on similar carrier systems have shown that the absence of solvent within the membrane can significantly increase the translocation rate of the ion-carrier complex. nih.gov

Diffusion Kinetics in Membrane Phases and at Interfaces

The kinetics of ion transport are governed by diffusion processes both within the membrane and at the membrane-solution interfaces. The rate of response of an ion-selective electrode is often determined by the diffusion of ions through the stagnant layer of the sample solution at the interface and by the diffusion within the membrane phase itself. nih.gov

Influence of Ionic Strength and pH on Transport Selectivity

The selectivity of an ion-selective membrane is not absolute and can be influenced by the chemical composition of the sample, particularly its ionic strength and pH. mdpi.comnih.gov

The pH of the sample solution can have a significant effect on the electrode's response. For many anion-selective electrodes based on quaternary ammonium (B1175870) salts like this compound, the response is often independent over a wide pH range. nih.gov For example, a triiodide selective electrode was found to have a stable response in the pH range of 2-9. nih.gov However, at very high or very low pH values, interferences can occur. At low pH (high H⁺ concentration), some interfering anions might become protonated, altering their interference potential. At high pH, the hydroxide (B78521) ion (OH⁻) itself can act as an interferent, or the membrane components might undergo hydrolysis. For a Cr(III) selective electrode, the potential response was found to be constant over a pH range of 3.0-8.0. abechem.comresearchgate.net

The total ionic strength of the sample solution can also affect the membrane's selectivity. Generally, selectivity coefficients, which quantify the preference of the membrane for the target ion over an interfering ion, can decrease with increasing ionic strength. researchgate.net This is because high concentrations of ions in the sample can alter the activity coefficients of the ions and affect the ion-exchange equilibrium at the membrane-solution interface. researchgate.net The presence of high concentrations of highly lipophilic interfering ions is a well-known challenge for nitrate-selective electrodes, as these ions can more easily partition into the membrane phase. encyclopedia.pub

Application of this compound in Advanced Separation Techniques

This compound has carved a niche in specialized areas of separation science, primarily leveraging its properties as a phase-transfer catalyst and an ion-pairing agent. Its large, non-polar organic chains render it soluble in organic solvents, while the positively charged nitrogen atom and its associated iodide anion can interact with and transport various chemical species across phase boundaries.

Emulsion Liquid Membrane Systems for Selective Extraction

Emulsion liquid membranes (ELMs) are a "membrane-in-a-membrane" system, where a stable emulsion of a receiving phase within a membrane phase is dispersed in an external source phase. The selective transport of a target species from the source phase to the receiving phase is facilitated by a carrier molecule dissolved in the membrane phase. Quaternary ammonium salts, such as this compound, are recognized for their potential as carriers in these systems, particularly for the extraction of anions and metal-anion complexes.

While extensive research has been conducted on various carriers for ELM systems, including other quaternary ammonium salts like Aliquat 336 (Tricaprylmethylammonium chloride) ijaresm.com, specific, detailed research focusing solely on this compound in this application is less common in publicly available literature. However, the principles of its function can be extrapolated from studies on similar compounds.

In a typical scenario for anion extraction, the Tridodecylmethylammonium cation ([TDMTA]⁺) would pair with a target anion (A⁻) at the interface between the external aqueous phase and the organic membrane phase, forming a neutral ion pair ([TDMTA]⁺A⁻). This ion pair then diffuses across the organic membrane to the internal interface with the encapsulated receiving phase. A high concentration of a competing anion or a reagent that chemically modifies the target anion in the receiving phase drives the release of A⁻ and the regeneration of the carrier, which then diffuses back to the external interface to repeat the cycle.

The efficiency of such a system is dependent on several factors, as illustrated in the table below, which outlines the typical parameters influencing the performance of quaternary ammonium salt-based ELMs.

ParameterInfluence on Extraction EfficiencyTypical Range/Condition
Carrier Concentration Increases extraction rate up to a certain point, beyond which membrane viscosity may become limiting.0.1% - 5% (w/w) in the membrane phase
Surfactant Concentration Crucial for emulsion stability; insufficient amounts lead to premature membrane breakage, while excessive amounts can hinder mass transfer.1% - 5% (w/w) in the membrane phase
pH of External Phase Affects the speciation of the target anion and potential co-extraction of other ions.Highly dependent on the target species
Stripping Agent Concentration A high concentration gradient of the stripping agent enhances the release of the target anion and improves overall transport kinetics.0.1 M - 2 M in the receiving phase
Phase Volume Ratio The ratio of the emulsion phase to the external phase impacts the total amount of solute that can be extracted.1:5 to 1:20 (Emulsion:External)
Agitation Speed Affects the size of the dispersed emulsion globules and the mass transfer coefficients.200 - 500 rpm

Applications in Non-Aqueous and Mixed Solvent Separations

The use of non-aqueous and mixed solvent systems in liquid-liquid extraction is a growing field, offering alternative selectivities and extraction efficiencies compared to traditional aqueous-organic systems. nih.gov In these environments, compounds like this compound can function as effective extractants or phase-transfer agents.

The principle behind its application in non-aqueous systems is similar to that in aqueous systems: the formation of an ion pair or a reverse micelle that encapsulates the target species, rendering it soluble in a non-polar or less-polar organic phase. This is particularly relevant for the separation of polar or ionic compounds from non-polar organic mixtures.

Research into non-aqueous solvent extraction has shown that replacing the aqueous phase with a polar organic solvent can significantly enhance the separation of certain metals. nih.gov For instance, the extraction of metal halides can be more efficient from alcoholic solutions compared to aqueous solutions due to differences in solvation energies. nih.gov While specific studies detailing the use of this compound in these systems are limited, its chemical nature as a large quaternary ammonium salt makes it a plausible candidate for such applications. The iodide counter-ion can also play a role in the extraction mechanism, potentially participating in the formation of extractable metal-iodide complexes.

The effectiveness of this compound in mixed solvent systems would be highly dependent on the specific solvents used and the nature of the target compound to be separated. The ability to "tune" the properties of the solvent mixture allows for the optimization of selectivity and extraction efficiency. For example, the addition of a polar co-solvent to a non-polar solvent can enhance the solubility of the ion pair and facilitate the extraction process.

The table below outlines potential variables and their effects in a hypothetical non-aqueous separation using a quaternary ammonium salt like this compound.

ParameterInfluence on SeparationRationale
Solvent Polarity Directly affects the solubility of the ion pair and the solvation of the target species.A balance is needed to ensure both the extractant and the extracted complex are soluble in the organic phase.
Co-solvent Addition Can enhance extraction by modifying the polarity of the bulk organic phase.A small amount of a polar co-solvent can increase the solubility of the ion pair.
Temperature Can influence the stability of the ion pair and the kinetics of the extraction.The effect is system-dependent and needs to be optimized for each specific separation.
Anion of the Extractant The nature of the anion (in this case, iodide) can influence the selectivity of the extraction, especially for metal ions that form stable iodide complexes.The iodide can directly participate in the coordination sphere of the extracted metal.

This table presents a conceptual framework for the application of this compound in non-aqueous separations based on established principles of solvent extraction.

Electrochemical Sensing Platforms Incorporating Tridodecylmethylammonium Iodide

Potentiometric Sensor Development and Performance Characterization

The development of potentiometric sensors based on TDMDAI involves the careful fabrication of ion-selective electrodes and a thorough characterization of their performance metrics.

Fabrication of Tridodecylmethylammonium Iodide-Based Ion-Selective Electrodes

The fundamental principle of these sensors lies in the reversible binding of the target ion to the ionophore within the membrane. bibliomed.org This interaction generates a potential difference at the membrane-sample interface, which is measured against a reference electrode, such as a silver/silver chloride (Ag/AgCl) electrode. mdpi.combibliomed.org The composition of the membrane, including the concentration of the ionophore and the type of plasticizer, is optimized to achieve the desired selectivity and sensitivity for the target anion. For instance, membranes without the ionophore often show poor and unreliable responses. bibliomed.org

The physical design of the electrode can vary, from traditional macroelectrodes to miniaturized versions for specific applications. nih.gov Screen-printing technology has also been employed to produce cost-effective and disposable ISEs. nih.gov The mechanical robustness of the electrode can be enhanced by using materials like epoxy for the sensor body. metrohm.com

Evaluation of Linear Response Range and Detection Limits

The performance of these sensors is evaluated by constructing a calibration plot where the measured potential is plotted against the logarithm of the analyte concentration over a wide range. bibliomed.org For instance, some SDS-selective electrodes have shown a linear response over the concentration range of 1x10⁻² to 5.8x10⁻⁷ mol/L. nih.gov

Table 1: Performance Characteristics of Various Ion-Selective Electrodes This table is interactive. You can sort and filter the data by clicking on the column headers.

Target Analyte Sensor Type Linear Range (mol/L) Detection Limit (mol/L) Slope (mV/decade)
Iodide (I⁻) Crystal Membrane ISE 1 to 5x10⁻⁸ 5x10⁻⁸ -
Sodium Dodecylsulfate (SDS) Screen-Printed Electrode I 1x10⁻² to 5.8x10⁻⁷ 5.8x10⁻⁷ -57.32 ± 0.81
Sodium Dodecylsulfate (SDS) Screen-Printed Electrode II 1x10⁻² to 6.3x10⁻⁷ 6.3x10⁻⁷ -56.58 ± 0.65
4-Nitrophenol LIG Sensor 0.15x10⁻⁶ to 1x10⁻⁶ 95x10⁻⁹ -
4-Nitrophenol ZnO/GCE Sensor 13.4x10⁻⁶ to 1000x10⁻⁶ 4.0x10⁻⁶ -
4-Nitrophenol CeMoSe₂/GCE Sensor 0.10x10⁻⁶ to 120x10⁻⁶ 56x10⁻⁹ -
Potassium (K⁺) PCB-based SCISE - - ~52
Nitrate (B79036) (NO₃⁻) PCB-based SCISE - - ~52
Lead (Pb²⁺) Polymer-Membrane Electrode - 3x10⁻⁹ -

Selectivity and Interference Studies in this compound Electrochemical Systems

Selectivity is a paramount characteristic of any chemical sensor, defining its ability to respond to the target analyte in the presence of other potentially interfering species.

Anti-Hofmeister Selectivity Trends in Anion Recognition

In the context of anion-selective electrodes, the Hofmeister series describes the typical selectivity pattern based on the lipophilicity of anions. Generally, more lipophilic anions are more readily extracted into the organic membrane phase, leading to a selectivity sequence of ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HCO₃⁻. However, some ionophores, including certain quaternary ammonium (B1175870) salts like TDMDAI, can exhibit a deviation from this trend, a phenomenon known as anti-Hofmeister selectivity. This altered selectivity is often attributed to specific interactions between the ionophore and the target anion that go beyond simple lipophilicity, such as specific coordination or geometric compatibility.

Quantitative Assessment of Interfering Anions (e.g., thiocyanate (B1210189), chloride, nitrate)

Table 2: Selectivity Coefficients (log K_IJ^pot) for an Iodide-Selective Electrode This table is for illustrative purposes and the values are hypothetical.

Interfering Anion (J) log K_IJ^pot
Thiocyanate (SCN⁻) -1.5
Chloride (Cl⁻) -3.2
Nitrate (NO₃⁻) -2.8
Bromide (Br⁻) -2.5
Perchlorate (ClO₄⁻) -0.8

Advanced Methodologies for Real-Time Electrochemical Monitoring

One of the key advancements is the move towards all-solid-state sensors, which eliminates the need for an internal filling solution and simplifies the electrode design. nih.govacs.org This is particularly attractive for creating portable and robust analytical devices. researchgate.net Furthermore, the integration of these sensors into microfluidic systems allows for continuous, in-line analysis and the potential for automated self-calibration. nsf.gov

Future developments in this area may focus on further miniaturization, the development of multiplexed sensor arrays for the simultaneous detection of multiple analytes, and the enhancement of long-term stability for prolonged in-situ deployments. nsf.govnih.gov

Application in Monitoring Chemical Reaction Kinetics

The real-time monitoring of chemical reaction kinetics is a critical aspect of chemical analysis, providing valuable insights into reaction mechanisms, rates, and influencing factors. Ion-selective electrodes (ISEs) that incorporate this compound as the active sensing component can be powerful tools for such studies, particularly for reactions that involve the consumption or generation of iodide ions.

By continuously measuring the concentration of iodide ions in a reaction mixture, researchers can track the progress of a reaction over time. An iodide-selective electrode, fabricated with a membrane containing this compound, offers a direct and non-intrusive method to obtain kinetic data. For instance, in the study of the periodate-iodide reaction, an iodide-ion-selective electrode has been successfully used to measure the rate of disappearance of iodide ions, allowing for the determination of the reaction's rate equation and activation parameters. rsc.org The change in the measured potential of the ISE is directly related to the change in the concentration of free iodide ions, providing a continuous data stream that can be used to plot concentration versus time profiles.

The application of such sensors allows for the investigation of various kinetic parameters, as demonstrated in the study of the periodate-iodide reaction.

Kinetic Parameter Finding pH Range
Rate Equation–d[IO₄⁻]/dt = (5.9 ± 1) dm³ mol⁻¹ s⁻¹[I⁻][IO₄⁻]3.51–5.31
Hydrogen-ion DependenceNo dependence observed3.51–5.31

Table 1: Kinetic Parameters of the Periodate-Iodide Reaction Determined Using an Iodide-Ion-Selective Electrode. rsc.org

This ability to continuously monitor reactant or product concentrations in real-time makes this compound-based ISEs valuable for a wide range of chemical and biochemical kinetic studies.

Integration into Miniaturized and Portable Sensing Devices

The demand for on-site and real-time analysis has driven the development of miniaturized and portable sensing devices. Ion-selective electrodes based on this compound are well-suited for integration into such platforms. The development of all-solid-state ISEs has been a significant step towards miniaturization, eliminating the need for internal filling solutions and making the electrodes more robust and easier to handle.

The use of tridodecylmethylammonium salts, such as the chloride derivative, as ion-exchangers in plasticized polyvinyl chloride membranes has been demonstrated in the development of miniaturized and inexpensive ISEs for ions like nitrate. rsc.orgnih.gov This same principle can be applied to create miniaturized iodide-selective electrodes using this compound. These miniaturized sensors can be integrated into multi-sensor modules for simultaneous monitoring of different ions. nih.gov

The advantages of integrating these sensors into portable devices are numerous and include:

Reduced sample and reagent consumption: Miniaturization significantly lowers the volume of sample and reagents required for analysis.

Faster analysis times: Portable systems often provide rapid, on-the-spot results.

In-field applications: Portability allows for measurements to be taken directly in the field, which is crucial for environmental monitoring and other applications.

Advanced Analytical Characterization Techniques for Tridodecylmethylammonium Iodide Systems

Spectroscopic Probes for Investigating Molecular Interactions

Spectroscopic techniques are invaluable for understanding the non-covalent interactions that govern the behavior of tridodecylmethylammonium iodide with its surrounding environment, including surfaces and other molecules.

Time-resolved photoluminescence spectroscopy (TRPS), particularly through methods like time-resolved fluorescence quenching (TRFQ), offers a powerful tool for investigating the interactions between surfactant ligands like this compound and various surfaces. While direct TRPS studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be understood from studies on analogous quaternary ammonium (B1175870) surfactant systems.

TRFQ experiments can determine the aggregation numbers of micelles, which are assemblies of surfactant molecules in a solution. acs.org This technique often employs a fluorescent probe, such as pyrene (B120774), and a quencher. The rate at which the fluorescence of the probe is quenched provides information about the size and nature of the surfactant aggregates. acs.orgacs.orgscienceopen.comresearchgate.net For instance, in studies of various cationic oligomeric surfactants, TRFQ has been used to determine that the number of hydrophobic chains in a micellar core is relatively low and is influenced by the length of the spacer groups in the surfactant molecules. acs.org

The fluorescence emission spectra of a probe like pyrene are sensitive to the polarity of the microenvironment. acs.org The ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene emission is a commonly used parameter to gauge the micropolarity of surfactant aggregates. acs.org A lower I1/I3 ratio indicates a more nonpolar environment, which is characteristic of the interior of a micelle.

Table 1: Parameters from Time-Resolved Fluorescence Quenching Studies of Cationic Surfactants This table is illustrative and based on findings from analogous surfactant systems, as direct data for this compound was not available.

Parameter Description Typical Findings for Quaternary Ammonium Surfactants
Aggregation Number (Nagg) The average number of surfactant molecules in a micelle. Varies with alkyl chain length and concentration; can be determined from quenching kinetics. acs.org
I1/I3 Ratio (Pyrene) A measure of the micropolarity of the surfactant aggregate interior. Decreases as the surfactant concentration exceeds the critical micelle concentration (CMC), indicating the formation of a nonpolar micellar core. acs.org

In the context of ligand-surface studies, TRPS could be employed to monitor the adsorption of this compound onto a luminescent surface or a surface containing a luminescent probe. Changes in the luminescence lifetime and intensity upon surfactant adsorption would provide insights into the binding kinetics and the nature of the adsorbed layer. For example, studies on the ligand exchange kinetics on quantum dot surfaces have utilized the quenching of photoluminescence to follow the binding of thiol ligands in real-time. nih.govuu.nl A similar approach could, in principle, be adapted to study the interaction of this compound with specific surfaces.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying host-guest interactions at the molecular level, such as the binding of this compound to ionophores. While specific NMR binding studies of this compound with ionophores are not readily found in the literature, the principles can be extrapolated from studies on other quaternary ammonium cations.

NMR can detect the formation of host-guest complexes through changes in the chemical shifts of the protons on both the host (ionophore) and the guest (tridodecylmethylammonium cation). When a host-guest complex forms, the electronic environment of the nuclei changes, leading to shifts in their resonance frequencies in the NMR spectrum. nih.gov For instance, in studies of tetrahedral imine cages as hosts for ammonium ions, the formation of a host-guest complex resulted in a separate set of signals in the 1H NMR spectrum, corresponding to the encapsulated guest. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons, which can be used to determine the geometry of the host-guest complex. The observation of NOEs between protons of the ionophore and the tridodecylmethylammonium cation would provide direct evidence of their close association and help to elucidate the binding mode.

The challenge in studying quaternary ammonium cations with NMR is the lack of a proton directly on the nitrogen atom. nih.gov However, the protons on the methyl and methylene (B1212753) groups adjacent to the positively charged nitrogen are sensitive to their environment and can be used to monitor binding events. researchgate.net The use of chiral solvating agents in NMR has also been shown to be effective in differentiating enantiomers of chiral quaternary ammonium salts, indicating the sensitivity of NMR to subtle intermolecular interactions. researchgate.net

Table 2: Illustrative NMR Observables in Ionophore Binding Studies of Quaternary Ammonium Cations This table is based on general principles of NMR spectroscopy in host-guest chemistry, as specific data for this compound with ionophores is not available.

NMR Observable Information Provided
Chemical Shift Changes (Δδ) Indicates changes in the electronic environment upon complex formation. The magnitude of the shift can be related to the strength of the interaction. nih.gov
Nuclear Overhauser Effects (NOEs) Provides information on through-space proximity between protons of the host and guest, helping to determine the 3D structure of the complex.
Diffusion Ordered Spectroscopy (DOSY) Can be used to measure the diffusion coefficient of the species in solution. A change in the diffusion coefficient of the guest upon addition of the host indicates complex formation.

Mass Spectrometry for Interfacial and Surface Analysis

Mass spectrometry techniques are instrumental in the characterization of surfaces and interfaces, providing information on the molecular composition and spatial distribution of adsorbates like this compound.

Plasma Desorption Mass Spectrometry (PDMS) is a surface-sensitive technique that utilizes high-energy ions to desorb and ionize molecules from a solid surface. While PDMS is more commonly associated with the analysis of large biomolecules, its principles are applicable to the study of surfactant adsorption. In PDMS, the sample is deposited onto a thin foil, which is then bombarded with fission fragments from a radioactive source like Californium-252. This energetic bombardment causes the desorption and ionization of intact molecules from the surface, which are then analyzed by a time-of-flight mass spectrometer.

For a surfactant like this compound, PDMS could be used to directly detect the intact cation adsorbed on a surface. This would allow for the unambiguous identification of the surfactant on the substrate. While specific PDMS studies on this compound are scarce, related surface-assisted laser desorption/ionization (SALDI) mass spectrometry techniques have shown promise for the analysis of small molecules on surfaces, overcoming some of the limitations of traditional matrix-assisted laser desorption/ionization (MALDI). nih.gov

Desorption electrospray ionization (DESI) is another ambient ionization technique that can be used to analyze molecules directly from surfaces. mdpi.commdpi.comresearchgate.net In DESI, a spray of charged solvent droplets is directed at the surface, and the desorbed ions are then analyzed by the mass spectrometer. This technique could be used to map the distribution of this compound on a surface, providing information about the homogeneity of adsorption.

Mass spectrometry can also provide insights into the aggregation state of surfactants on solid surfaces. Techniques like Secondary Ion Mass Spectrometry (SIMS) can be used to probe the outermost molecular layers of a surface. In SIMS, a primary ion beam is used to sputter secondary ions from the surface, which are then analyzed by a mass spectrometer. By analyzing the types and relative intensities of the secondary ions, it is possible to infer the arrangement of the surfactant molecules on the surface. For example, imaging with SIMS has been used to study the distribution of lipids in biological systems. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of quaternary ammonium compounds in various matrices. nih.govcanada.cadp.techrsc.orgrsc.org While this is a solution-based technique, it can be used to analyze the extracts from a surface to quantify the amount of adsorbed surfactant. By performing controlled desorption experiments and analyzing the desorbed material by LC-MS, one could study the nature of the adsorbed layer. For instance, the formation of multi-layered aggregates (admicelles) on a surface could potentially be inferred from the amount of surfactant desorbed under different conditions.

Table 3: Mass Spectrometry Techniques for Surface Analysis of Quaternary Ammonium Surfactants

Technique Information Provided Potential Application to this compound
Plasma Desorption Mass Spectrometry (PDMS) Molecular weight of intact adsorbed molecules. Direct detection of the tridodecylmethylammonium cation on a surface.
Desorption Electrospray Ionization (DESI-MS) Spatial distribution of molecules on a surface. Mapping the distribution of this compound on a substrate. mdpi.commdpi.comresearchgate.net
Secondary Ion Mass Spectrometry (SIMS) Elemental and molecular composition of the outermost surface layer. Investigating the orientation and packing of this compound molecules on a surface. researchgate.net

Electrochemical Characterization of Membrane Systems

Electrochemical Impedance Spectroscopy (EIS) is a highly effective technique for the characterization of membrane systems containing this compound or its analogues. researchgate.netmyu-group.co.jpnih.govresearchgate.net EIS probes the electrical properties of a system by applying a small amplitude AC potential over a range of frequencies and measuring the resulting current. The impedance data can be modeled using equivalent electrical circuits to extract information about the membrane's resistance, capacitance, and other transport properties. nih.govresearchgate.net

In a study of solvent polymeric membranes based on the closely related compound tridodecylmethylammonium chloride (TDDMACl), EIS was used to investigate the conductivity and determine the energetic parameters of conductivity. researchgate.net The results allowed for the calculation of the dissociation degree and association constants of TDDMACl within the membrane, as well as the relative permittivity of the membrane. researchgate.net

Table 4: Electrochemical Parameters from EIS Studies of Membranes with Tridodecylmethylammonium Salts Data is based on studies of tridodecylmethylammonium chloride (TDDMACl) containing membranes. researchgate.net

Parameter Description Significance
Membrane Resistance (Rmem) The resistance to ion flow through the membrane. A key indicator of the membrane's conductivity and permeability.
Membrane Capacitance (Cmem) The ability of the membrane to store electrical charge. Related to the dielectric properties of the membrane and the formation of electrical double layers at the membrane-solution interface.
Activation Energy of Conductivity (Ea) The minimum energy required for ion transport through the membrane. Provides insight into the mechanism of ion conduction.

Electrochemical Impedance Spectroscopy for Membrane Properties (e.g., Water Absorption, Diffusion Coefficients)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to investigate the electrical properties of materials and their interfaces with electrolytes. nih.gov By applying a small amplitude alternating current (AC) potential over a wide range of frequencies, the impedance of the system can be measured. This allows for the differentiation of various electrochemical processes occurring at different time constants, such as charge transfer, diffusion, and capacitance. nih.gov

In the context of membranes incorporating this compound, EIS is particularly valuable for characterizing fundamental properties like water absorption and the diffusion coefficients of ionic species. When a membrane absorbs water, its dielectric properties change, which in turn affects its capacitance. researchgate.net This change can be monitored with EIS, providing a quantitative measure of water uptake. The capacitance of a coating or membrane (C_c) is related to the permittivity of the material (ε), the area (A), and the thickness (d) by the equation:

C_c = εε_0 * (A/d)

Furthermore, EIS can be employed to determine the diffusion coefficients of ions through the membrane. At low frequencies, the impedance response is often dominated by mass transport processes. The Warburg impedance, which appears as a straight line with a 45° phase angle on a Nyquist plot, is characteristic of diffusion-controlled processes. By analyzing this region of the impedance spectrum, the diffusion coefficient of specific ions can be calculated. For instance, studies on various ion-selective membranes have successfully used EIS to evaluate diffusion coefficients, with typical values for redox species in supporting electrolytes being in the range of 10⁻⁸ cm²/s. myu-group.co.jp

The interpretation of EIS data is often facilitated by the use of equivalent electrical circuits, which model the different physical and chemical phenomena occurring within the electrochemical cell. A simplified Randles circuit, for example, can represent a simple electrode/electrolyte interface, but more complex models are often necessary to accurately describe the behavior of ion-selective membranes. These models can distinguish between the resistance of the bulk membrane, the capacitance of the electrical double layer at the membrane-solution interface, and the impedance associated with ion diffusion. nih.govresearchgate.net

To illustrate the type of data obtained from EIS measurements on an ion-selective membrane, the following table presents hypothetical impedance data at different frequencies.

Frequency (Hz)Z' (Real Impedance, kΩ)-Z'' (Imaginary Impedance, kΩ)
1000005.20.8
100008.93.5
100015.610.2
10025.322.8
1040.138.7
162.560.1
0.198.795.4

This interactive table demonstrates a typical impedance response for an ion-selective membrane, where at high frequencies, the resistance of the solution and membrane dominate, while at lower frequencies, diffusion processes become more prominent.

Potentiometric Titration Methods for Ion-Binding Assessment

Potentiometric titration is a versatile analytical method used to determine the concentration of a specific substance in a solution by measuring the potential of a suitable indicator electrode as a function of the volume of a titrant added. youtube.com This technique is particularly useful for assessing the ion-binding characteristics of compounds like this compound.

In such an assessment, an ion-selective electrode (ISE) that is responsive to either the tridodecylmethylammonium cation or, more commonly, the iodide anion, would be employed. youtube.com For instance, this compound itself can be used as a component in the preparation of iodide-selective electrodes. scientificlabs.co.uk The potential of the ISE is proportional to the logarithm of the activity of the ion of interest in the solution, as described by the Nernst equation.

To evaluate the binding of iodide ions by a particular agent in a solution containing this compound, a potentiometric titration could be performed. The initial potential of the iodide-selective electrode in the this compound solution is measured. A titrant containing a species known to bind with iodide is then incrementally added. As the titrant is added and complexes with the free iodide ions, the activity of iodide in the solution decreases. This change in activity is registered by the iodide-selective electrode as a change in potential.

The equivalence point of the titration, where the moles of titrant added are stoichiometrically equivalent to the moles of free iodide initially present, is identified by a sharp change in the electrode potential. youtube.com By analyzing the titration curve (a plot of potential versus titrant volume), the amount of free iodide can be quantified, and from this, the extent of its binding to other species in the system can be inferred.

Potentiometric methods have been successfully used to determine the concentration of iodide in various samples, including those with high concentrations of other halides. metrohm.commt.com The principle can be extended to study the interactions of the tridodecylmethylammonium cation itself if a suitable cation-selective electrode is available or can be developed. The transient potential signals from an ISE can also provide qualitative and quantitative information about different ions in a solution. mdpi.com

A representative dataset from a potentiometric titration for the determination of iodide is presented in the table below.

Volume of Titrant (mL)Potential (mV)
0.0150.0
1.0145.2
2.0139.8
3.0133.1
4.0124.5
4.5118.3
4.8110.6
4.9105.1
5.050.3
5.1-5.2
5.2-15.8
5.5-25.4
6.0-30.1

This interactive table illustrates the change in potential during a potentiometric titration. The sharp drop in potential around 5.0 mL of titrant indicates the equivalence point of the titration.

Theoretical and Computational Chemistry Approaches to Tridodecylmethylammonium Iodide Systems

Molecular Dynamics and Simulation Studies of Interfacial Phenomena

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to model the time-dependent behavior of molecular systems. mdpi.com By simulating the motions of atoms and molecules, MD studies reveal intricate details about interfacial phenomena, such as the arrangement of molecules at a liquid-liquid or liquid-gas interface and the dynamics of molecular interactions. mdpi.comrsc.orgdigitellinc.com For systems containing Tridodecylmethylammonium iodide, MD simulations can elucidate how the bulky cation and its counter-ion behave at interfaces, influencing properties like surface tension and facilitating transport processes. mdpi.comnih.gov

MD simulations are instrumental in modeling the non-covalent interactions between a ligand, such as the Tridodecylmethylammonium cation, and various substrates. These simulations can predict the preferred binding modes and orientations at a molecular level. nih.gov The binding free energy, a key thermodynamic parameter that quantifies the strength of the ligand-substrate association, can be calculated from simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE). nih.gov

In the context of this compound, the large, lipophilic tridodecyl chains of the cation are expected to have strong van der Waals interactions with nonpolar substrates, while the positively charged nitrogen center can engage in electrostatic interactions. The iodide anion's role would also be captured, including its solvation and potential interactions with the substrate or the cation-substrate complex.

Table 1: Hypothetical Binding Free Energy Calculations for Tridodecylmethylammonium+ with Different Substrates

SubstratePredominant Interaction TypeCalculated Binding Free Energy (ΔG_bind) in kcal/mol
Benzene (B151609)van der Waals / Hydrophobic-4.5
Phenolvan der Waals & H-bond (acceptor)-5.8
Anionic Surfactant (SDS)Electrostatic & Hydrophobic-9.2
Neutral Polymer Chainvan der Waals-6.5

Note: This table is illustrative and based on general principles of molecular interaction. Actual values would require specific, resource-intensive simulations.

Quaternary ammonium (B1175870) salts, including Tridodecylmethylammonium chloride, are known to function as ion exchangers in ion-selective electrodes and can facilitate ion transport across membranes. researchgate.net MD simulations are a powerful tool for visualizing and quantifying the mechanisms of such transport. mdpi.comrsc.org These simulations can model a lipid bilayer or a synthetic polymeric membrane, with this compound introduced into the system.

Simulations can track the movement of the Tridodecylmethylammonium cation and the iodide anion, as well as other ions present in the system. This allows for the characterization of transport pathways, the calculation of diffusion rates, and the determination of the free energy barriers associated with moving an ion across the membrane. bakerlab.org The mechanism of transport, whether it be a carrier-mediated process or the formation of transient pores, can be investigated. nih.gov For this compound, its large size and amphiphilic nature suggest it could embed within the membrane, altering its structure and facilitating the passage of anions like iodide or others.

Table 2: Simulated Parameters for Iodide Transport Across a Model Membrane Mediated by Tridodecylmethylammonium+

ParameterDescriptionSimulated Value
Diffusion Coefficient (D_ion)The rate of iodide diffusion within the membrane core.0.15 x 10⁻⁵ cm²/s
Translocation Rate ConstantThe rate at which the carrier-ion complex crosses the membrane.2.5 x 10⁵ s⁻¹
Free Energy Barrier (ΔG_trans)The primary energy barrier for an iodide ion to cross the membrane center.8.2 kcal/mol
Membrane Residence TimeThe average time the cation spends within the lipid bilayer.150 ns

Note: This table presents hypothetical data derived from the principles of ion transport simulations.

Quantum Chemical Calculations of this compound Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure, geometry, and energetics of molecules. wavefun.com Methods like Density Functional Theory (DFT) are particularly useful for studying the interactions within ion pairs and the nature of specific non-covalent bonds. bohrium.com

The interaction between the Tridodecylmethylammonium cation and the iodide anion is primarily electrostatic. However, quantum chemical calculations can provide a more nuanced picture. These calculations can determine the precise geometry of the ion pair, the distribution of electron density, and the degree of charge transfer between the cation and anion.

The analysis would reveal how the positive charge on the cation is not localized solely on the nitrogen atom but is distributed among the adjacent carbon and hydrogen atoms. Similarly, the negative charge of the iodide anion is diffuse due to its large size and polarizability. Calculations can quantify these partial atomic charges and visualize the molecular orbitals involved in the interaction, offering a detailed understanding of the cation-anion pairing. rsc.org

Table 3: Theoretical Properties of the Tridodecylmethylammonium-Iodide Ion Pair from DFT Calculations

PropertyDescriptionCalculated Value
N⁺-I⁻ DistanceThe equilibrium distance between the nitrogen center and the iodide ion.4.25 Å
Mulliken Partial Charge on NThe calculated partial charge on the nitrogen atom.+0.35 e
Mulliken Partial Charge on IThe calculated partial charge on the iodide anion.-0.88 e
Ion-Pair Binding EnergyThe energy released upon forming the ion pair from separated ions in a vacuum.-85.3 kcal/mol

Note: This table contains representative values for a quantum chemical calculation in a vacuum. Values in a solvent would differ significantly.

Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species to attract a Lewis base, such as an anion. researchgate.netrsc.org This interaction has emerged as a powerful tool in supramolecular chemistry for anion recognition. nih.govjyu.fi

In the context of this compound, the iodide anion itself is a Lewis base and can act as a potent halogen bond acceptor. Theoretical studies can model the interaction of the iodide anion with various halogen bond donor molecules (e.g., iodoperfluorobenzenes or halo-imidazolium cations). scispace.com Quantum chemical calculations can precisely determine the strength and geometry of these halogen bonds. By comparing the binding affinities of iodide to different halogen bond donors, a selectivity profile can be established. These studies are crucial for designing receptors that can selectively bind and sense iodide anions in solution, a process where this compound could serve as the source of the anion to be recognized. researchgate.netscispace.com

Table 4: Calculated Association Constants (Ka) for Iodide Anion with Different Halogen Bond (XB) Donors in DMSO

Halogen Bond DonorNumber of XB DonorsInteraction TypeCalculated Ka (M⁻¹)
Iodo-imidazolium Cation1C-I···I⁻150
Bromo-imidazolium Cation1C-Br···I⁻95
Tripodal Iodo-triazolium Receptor3C-I···I⁻12,500
Tripodal Bromo-triazolium Receptor3C-Br···I⁻7,800

Note: Data is illustrative, based on trends reported in the literature for halide recognition by halogen bonding receptors. scispace.com

Emerging Research Frontiers and Future Directions for Tridodecylmethylammonium Iodide Chemistry

Integration in Novel Functional Materials and Devices

The distinct amphiphilic nature of tridodecylmethylammonium iodide, arising from its long, nonpolar alkyl chains and its charged headgroup, makes it a valuable component in the fabrication of new functional materials and devices. Its role as a cationic surfactant is central to its utility in creating structured and functionalized materials. sigmaaldrich.comscientificlabs.co.uk

One notable application is in the development of biosensors. For instance, this compound has been utilized in the preparation of an immobilized glucose oxidase enzyme iodide electrode for the detection of glucose concentrations. sigmaaldrich.comscientificlabs.co.uk In this application, the compound likely serves a dual purpose: facilitating the immobilization of the enzyme onto the electrode surface and potentially enhancing the electrochemical signal. The long alkyl chains can provide a hydrophobic environment conducive to enzyme stability, while the quaternary ammonium (B1175870) group can interact with the electrode material.

Furthermore, the surfactant properties of this compound are being explored in the synthesis of nanomaterials. While specific research detailing its use in nanoparticle synthesis is emerging, the role of iodide ions in controlling the anisotropic growth of gold nanoparticles is well-documented. nih.gov Iodide ions can selectively bind to specific crystal facets of gold, directing the formation of non-spherical structures like nanorods and nanoprisms. nih.gov Given that this compound provides a source of both iodide ions and a bulky cationic surfactant, it holds promise as a shape-directing agent in the synthesis of precisely controlled metal and metal oxide nanoparticles with unique optical and catalytic properties. The table below summarizes the emerging applications of this compound in this area.

Table 1: Applications of this compound in Functional Materials

Application Area Function of this compound Potential Device/Material
Biosensors Enzyme immobilization and signal enhancement Glucose oxidase enzyme immobilized iodide electrode sigmaaldrich.comscientificlabs.co.uk

Sustainable Chemistry and Process Intensification via this compound Catalysis

In the realm of green chemistry, this compound is a significant player, primarily through its role as a phase-transfer catalyst (PTC). sigmaaldrich.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). researchgate.net By transporting one reactant across the phase boundary, PTCs can significantly enhance reaction rates, improve yields, and enable the use of milder reaction conditions and more environmentally benign solvents, such as water. researchgate.net

This compound, as a quaternary ammonium salt, is an effective PTC for a variety of organic transformations. The lipophilic nature of its long alkyl chains ensures its solubility in the organic phase, while the positively charged nitrogen can pair with and transport anions from the aqueous phase. The presence of the iodide counter-ion can also play a crucial role, in some cases acting as a co-catalyst by undergoing in-situ exchange with other halides to generate a more reactive intermediate. nih.gov

Research has demonstrated the efficacy of quaternary ammonium iodides in various catalytic processes, including oxidation and alkylation reactions. sigmaaldrich.comnih.govphasetransfercatalysis.com For example, tetrabutylammonium (B224687) iodide, a related PTC, has been successfully employed in N-alkylation reactions, where the iodide ion is believed to activate the alkylating agent. phasetransfercatalysis.com The use of this compound as a PTC in the oxidation of hydrocarbons using molecular oxygen has also been reported. sigmaaldrich.com These applications highlight the potential of this compound to contribute to more sustainable chemical processes by reducing the need for harsh reagents and organic solvents. The following table outlines key reaction types where this compound and similar PTCs are utilized.

Table 2: this compound in Sustainable Catalysis

Reaction Type Role of this compound Green Chemistry Benefits
Oxidation of Hydrocarbons Phase-transfer catalyst sigmaaldrich.com Use of O2 as a green oxidant
N-Alkylation Phase-transfer catalyst and potential co-catalyst phasetransfercatalysis.comphasetransfercatalysis.com Milder reaction conditions, potential for solvent reduction

Advanced Methodologies for Selective Ion Recognition and Separation

The ability of this compound and its analogs to selectively interact with specific anions is being harnessed to develop advanced methodologies for ion recognition and separation. This is particularly evident in the field of ion-selective electrodes (ISEs) and liquid-liquid extraction.

Tridodecylmethylammonium salts are key components in the membranes of various ISEs. These sensors are used for the potentiometric determination of specific ions in a variety of samples, including environmental and biological fluids. rsc.orgresearchgate.net For example, a closely related compound, tridodecylmethylammonium chloride, has been used as an ion-exchanger in a PVC membrane electrode for the simultaneous monitoring of nitrate (B79036) and potassium in nutrient solutions for hydroponic crops. rsc.org The selectivity of these electrodes is determined by the affinity of the ionophore—in this case, the tridodecylmethylammonium cation—for the target anion. The long alkyl chains of the cation enhance the lipophilicity of the ion-pair, ensuring it remains within the membrane phase.

While the iodide salt is inherently suited for iodide-selective electrodes, its derivatives are versatile for detecting other anions. For instance, tridodecylmethylammonium nitrate is the active component in nitrate-selective electrodes used in both solvent polymeric membrane electrodes and fiber-optic chemical sensors. sigmaaldrich.com The performance characteristics of some of these ISEs are summarized in the table below.

Table 3: Performance of Tridodecylmethylammonium-Based Ion-Selective Electrodes

Target Ion Electrode Type Key Performance Metrics Reference
Nitrate (NO₃⁻) PVC membrane ISE Suitable for monitoring in nutrient solutions rsc.org
Nitrate (NO₃⁻) Solvent polymeric membrane electrode High selectivity sigmaaldrich.com
Chromium (Cr(III)) PVC based ISE Wide concentration range, low detection limit abechem.com

Beyond sensing, quaternary ammonium salts are also investigated for the selective extraction of valuable or toxic ions from aqueous solutions. For instance, the extraction of precious metals from ores using halogen salts in the presence of ammonium ions has been explored. google.com While not explicitly mentioning this compound, the principles suggest its potential utility in such hydrometallurgical processes. The selective complexation and extraction of metal ions are critical for resource recovery and environmental remediation.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Glucose oxidase
Gold
Tridodecylmethylammonium chloride
Potassium
Tetrabutylammonium iodide
Tridodecylmethylammonium nitrate
Nitrate
Chromium

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tridodecylmethylammonium iodide, and how do preparation conditions influence its purity and yield?

  • Methodological Answer : this compound (CAS 29710-98-3) is synthesized via alkylation of methylamine with dodecyl iodide or through micellar-mediated reactions. A non-aqueous approach involves dissolving precursors (e.g., MoCl₄) in ternary mixtures of this compound, hexanol, and octane, followed by anion exchange with H₂S or ammonium sulfide . Purity depends on reaction stoichiometry, solvent choice, and purification steps (e.g., recrystallization from ethanol). Yield optimization requires strict control of moisture and oxygen to prevent byproduct formation .

Q. How can researchers characterize the structural and thermal properties of this compound using standard analytical techniques?

  • Methodological Answer :

  • Structural Analysis : X-ray diffraction (XRD) confirms crystallinity and phase purity. Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) identifies vibrational modes of the ammonium headgroup (e.g., C-N stretching at ~1480 cm⁻¹) and alkyl chains .
  • Thermal Properties : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>300°C) and moisture sensitivity. Differential scanning calorimetry (DSC) detects phase transitions, with a reported melting point of 106–107°C .

Advanced Research Questions

Q. How does this compound facilitate controlled synthesis of transition metal sulfide nanomaterials, and what mechanistic insights explain its role in stabilizing nanoclusters?

  • Methodological Answer : In micellar synthesis, this compound acts as a surfactant, forming inverse micelles that template MoS₂ or WS₂ nanodisks. The hydrophobic alkyl chains create a size-restricted environment, enabling monodisperse clusters (3.5–8 nm). Mechanistically, the iodide counterion participates in anion exchange (e.g., Cl⁻ → S²⁻), while the ammonium headgroup stabilizes intermediate species via electrostatic interactions. Size-dependent free energy minima govern cluster uniformity .

Q. What experimental strategies can resolve contradictions in carrier type (p-type vs. n-type) observed in hybrid perovskite systems when using quaternary ammonium salts like this compound?

  • Methodological Answer : Carrier type discrepancies arise from oxidation states of metal ions (e.g., Sn²⁺ → Sn⁴⁺) and preparation conditions. To resolve this:

  • Controlled Atmosphere Synthesis : Conduct reactions under inert gas to minimize oxidation-induced p-type behavior .
  • Doping Analysis : Use Hall-effect measurements to quantify carrier concentration and Seebeck coefficient to determine polarity. For example, air-exposed samples exhibit p-type conductivity due to Sn⁴⁺ doping, while solution-processed samples are n-type .
  • Surface Passivation : Apply post-synthetic treatments (e.g., iodide-rich coatings) to suppress surface defects and stabilize carrier type .

Q. How does the alkyl chain length of quaternary ammonium salts like this compound impact their efficacy in phase-transfer catalysis or membrane-based sensing applications?

  • Methodological Answer : The C12 alkyl chains enhance hydrophobicity, enabling:

  • Phase-Transfer Catalysis : Efficient partitioning of reactants between aqueous and organic phases, with longer chains increasing solubility in non-polar solvents.
  • Membrane Sensing : Optimization of ion-selective electrode membranes, where chain length modulates potentiometric response sensitivity (e.g., 0.02 mM tridodecylmethylammonium chloride maximizes SDS detection ). Comparative studies with shorter-chain analogs (e.g., tetramethylammonium iodide) show reduced stability in prolonged experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.